molecular formula C9H16N2O B14368095 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 91384-78-0

2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B14368095
CAS No.: 91384-78-0
M. Wt: 168.24 g/mol
InChI Key: DBHYCIBSVGMTQT-UHFFFAOYSA-N
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Description

2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with amino groups and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the controlled hydrogenation of isophorone, a related compound, under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on activated charcoal and an ethylene atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound involves the aldol condensation of acetone using potassium hydroxide as a catalyst. This process yields intermediates such as diacetone alcohol and mesityl oxide, which are further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of both amino and methyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

91384-78-0

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2,4-diamino-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H16N2O/c1-5-7(10)6(12)4-9(2,3)8(5)11/h8H,4,10-11H2,1-3H3

InChI Key

DBHYCIBSVGMTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1N)(C)C)N

Origin of Product

United States

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